(5-Amino-2-fluorophenyl)(azepan-1-yl)methanone (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1153288-19-7
VCID: VC5521139
InChI: InChI=1S/C13H17FN2O/c14-12-6-5-10(15)9-11(12)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,15H2
SMILES: C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)N)F
Molecular Formula: C13H17FN2O
Molecular Weight: 236.29

(5-Amino-2-fluorophenyl)(azepan-1-yl)methanone

CAS No.: 1153288-19-7

Cat. No.: VC5521139

Molecular Formula: C13H17FN2O

Molecular Weight: 236.29

* For research use only. Not for human or veterinary use.

(5-Amino-2-fluorophenyl)(azepan-1-yl)methanone - 1153288-19-7

Specification

CAS No. 1153288-19-7
Molecular Formula C13H17FN2O
Molecular Weight 236.29
IUPAC Name (5-amino-2-fluorophenyl)-(azepan-1-yl)methanone
Standard InChI InChI=1S/C13H17FN2O/c14-12-6-5-10(15)9-11(12)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,15H2
Standard InChI Key YUVABIMESSBNOY-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)N)F

Introduction

Structural and Molecular Characteristics

The molecular formula of (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone is C₁₃H₁₆F₂N₂O, with a molecular weight of 266.28 g/mol. Key structural features include:

  • Aromatic System: A 2-fluorophenyl ring substituted with an amino group at the 5-position. The electron-withdrawing fluorine atom at position 2 and the electron-donating amino group at position 5 create a polarized aromatic system, influencing reactivity and intermolecular interactions .

  • Azepane Ring: A saturated seven-membered ring containing one nitrogen atom. The azepane’s conformational flexibility enhances its ability to interact with biological targets, such as enzymes or receptors .

  • Ketone Functional Group: The carbonyl group serves as a linker between the aromatic and azepane moieties, contributing to the compound’s planar geometry and potential hydrogen-bonding capabilities .

Table 1: Comparative Analysis of Structurally Related Compounds

Compound NameStructural FeaturesKey Differences
(4-Aminophenyl)(azepan-1-yl)methanone Azepane + 4-aminophenyl ketoneAmino group position (4 vs. 5)
(5-Aminoindolin-1-yl)trifluoroethanone Trifluoroethyl ketone + aminoindolineFluorine count and ring structure
5-Aminopyrazole derivatives Pyrazole core + substituentsHeterocycle type (pyrazole vs. phenyl)

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone can be approached through a two-step strategy:

  • Formation of the Ketone Bridge: React 5-amino-2-fluorobenzoic acid derivatives (e.g., acid chloride) with azepane under basic conditions.

  • Functional Group Protection/Deprotection: Protect the amino group during acylation to prevent side reactions, followed by deprotection post-synthesis.

Detailed Synthetic Route

Step 1: Synthesis of 5-Amino-2-fluorobenzoic Acid Chloride

  • Starting Material: 2-Fluoro-5-nitrobenzoic acid.

  • Nitration/Reduction: Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation .

  • Chlorination: Treat the resulting 5-amino-2-fluorobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

Step 2: Coupling with Azepane

  • Reaction Conditions: Combine the acyl chloride with azepane in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (Et₃N) as a base to neutralize HCl byproducts .

  • Workup: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Table 2: Key Reaction Parameters

ParameterOptimal ConditionPurpose
SolventAnhydrous THFMinimize hydrolysis
Temperature0°C → room temperatureControl exothermic reaction
BaseTriethylamine (2 eq)Scavenge HCl
Reaction Time12–24 hoursEnsure complete conversion

Physicochemical Properties

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the amino and ketone groups. Limited solubility in water (<1 mg/mL) .

  • Melting Point: Estimated range: 160–180°C (based on analogs like (4-aminophenyl)(azepan-1-yl)methanone, mp 145–150°C) .

  • Stability: Stable under inert atmospheres but susceptible to oxidation at the amino group. Store at –20°C under nitrogen .

Biological Activity and Applications

Antiproliferative Activity

Analogous structures, such as isosteviol derivatives with aryl ketone groups, exhibit potent antiproliferative effects against cancer cell lines (e.g., HCT-116 colon cancer, IC₅₀ ≈ 5–20 μM) . The azepane ring’s flexibility may enable interactions with cyclin-dependent kinases (CDKs), as seen in docking studies .

Table 3: Hypothetical Biological Screening Data

Assay TypeExpected IC₅₀/EC₅₀Mechanism Insights
Antibacterial (Gram+)8–15 μMCell wall synthesis inhibition
Antifungal10–25 μMErgosterol biosynthesis disruption
Cytotoxicity (HCT-116)5–10 μMCDK2/cyclin A inhibition

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the amino group’s position and azepane ring size to optimize bioactivity.

  • Scale-Up Synthesis: Explore continuous-flow reactors to improve yield and reduce reaction times .

  • Target Identification: Use computational docking to predict protein targets (e.g., kinases, GPCRs) and validate via biochemical assays .

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